An In-depth Technical Guide to Cyclopentanone, 2,5-bis(2-thienylmethylene)-: A Promising Scaffold in Drug Discovery
An In-depth Technical Guide to Cyclopentanone, 2,5-bis(2-thienylmethylene)-: A Promising Scaffold in Drug Discovery
Abstract
Cyclopentanone, 2,5-bis(2-thienylmethylene)-, a prominent member of the bis-chalcone family, has emerged as a molecule of significant interest for researchers in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its fundamental properties, synthesis, and burgeoning therapeutic potential. We delve into its physicochemical characteristics, spectroscopic profile, and crucially, its role as a selective inhibitor of Protein Phosphatase Magnesium-dependent 1D (PPM1D). This document is intended to serve as a foundational resource for scientists engaged in the exploration and application of this promising compound.
Introduction: Unveiling a Privileged Scaffold
Cyclopentanone, 2,5-bis(2-thienylmethylene)- (CAS No. 176957-55-4), also known by its synonym CCT007093, is a synthetic organic compound characterized by a central cyclopentanone ring flanked by two thienylmethylene moieties.[1] This symmetrical structure belongs to the broader class of chalcones, which are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities.[2][3][4][5] The incorporation of thiophene rings, known bioisosteres of the phenyl group, often enhances the pharmacological profile of a molecule, contributing to its diverse therapeutic applications.[2][3][4] This guide will explore the core attributes of this compound, from its synthesis to its mechanism of action as a targeted therapeutic agent.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is paramount for its application in research and development.
Core Physicochemical Properties
The fundamental properties of Cyclopentanone, 2,5-bis(2-thienylmethylene)- are summarized in the table below, providing a quick reference for experimental design.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂OS₂ | [1] |
| Molecular Weight | 272.39 g/mol | [1] |
| CAS Number | 176957-55-4 | [1] |
| Appearance | White powder | |
| Melting Point | 222-223 °C | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage | 2-8°C, Light Sensitive | [1] |
Spectroscopic Characterization
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. Key signals would include a singlet for the two equivalent protons of the cyclopentanone ring (CH₂), a singlet for the two equivalent vinylic protons (=CH), and multiplets corresponding to the protons on the two thiophene rings.[6]
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon (C=O) of the cyclopentanone ring, the vinylic carbons, and the carbons of the thiophene rings.[6]
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the region of 1670-1690 cm⁻¹. Other significant peaks will include those for C=C stretching of the alkene and aromatic rings, and C-H stretching and bending vibrations.[6]
2.2.3. UV-Visible (UV-Vis) Spectroscopy
Chalcones are known to exhibit strong UV-Vis absorption due to their extended π-conjugated system.[1][7][8] The spectrum of Cyclopentanone, 2,5-bis(2-thienylmethylene)- is expected to show two main absorption bands:
-
Band I (π → π* transition): A high-intensity band in the range of 340–390 nm, characteristic of the cinnamoyl system.[1]
-
Band II (n → π* transition): A lower intensity band at a shorter wavelength, typically around 220–270 nm, associated with the carbonyl group.[1]
Synthesis and Mechanism
The synthesis of Cyclopentanone, 2,5-bis(2-thienylmethylene)- is typically achieved through a classic Claisen-Schmidt condensation reaction. This robust and efficient method involves the base-catalyzed reaction of cyclopentanone with two equivalents of thiophene-2-carboxaldehyde.[9][10][11][12]
Experimental Protocol: Claisen-Schmidt Condensation
Materials:
-
Cyclopentanone
-
Thiophene-2-carboxaldehyde
-
Sodium hydroxide (NaOH) or other suitable base
-
Ethanol or other appropriate solvent
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Dissolve cyclopentanone and two equivalents of thiophene-2-carboxaldehyde in ethanol in a round-bottom flask.
-
Add a catalytic amount of a strong base, such as sodium hydroxide, to the solution.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product typically precipitates out of the solution.
-
Collect the solid product by filtration and wash with cold ethanol to remove unreacted starting materials and byproducts.
-
Further purification can be achieved by recrystallization from a suitable solvent to yield the pure Cyclopentanone, 2,5-bis(2-thienylmethylene)-.
Reaction Mechanism
The Claisen-Schmidt condensation proceeds through an aldol condensation mechanism. The base abstracts an acidic α-proton from cyclopentanone to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of thiophene-2-carboxaldehyde. The resulting aldol addition product readily undergoes dehydration to form the stable α,β-unsaturated ketone. The reaction occurs on both sides of the cyclopentanone to yield the final bis-adduct.
Caption: Claisen-Schmidt condensation workflow for synthesis.
Biological Activity and Therapeutic Potential
The most well-documented biological activity of Cyclopentanone, 2,5-bis(2-thienylmethylene)- is its role as a potent and selective inhibitor of Protein Phosphatase Magnesium-dependent 1D (PPM1D), also known as Wip1.[1][13][14]
PPM1D: A Key Regulator in the DNA Damage Response
PPM1D is a serine/threonine phosphatase that plays a critical role in the DNA damage response (DDR) pathway.[13][15][16] It functions as a negative regulator of key tumor suppressor proteins, including p53 and the p38 mitogen-activated protein kinase (MAPK).[17] The gene encoding PPM1D is frequently amplified in various human cancers, leading to overexpression of the protein and subsequent attenuation of tumor suppressor pathways.[13] This makes PPM1D an attractive therapeutic target for cancer treatment.[18]
Mechanism of Action as a PPM1D Inhibitor
Cyclopentanone, 2,5-bis(2-thienylmethylene)- (CCT007093) has been identified as a small-molecule inhibitor of PPM1D with an IC₅₀ value of 8.4 μM.[1][14] Its inhibitory action leads to the selective killing of cancer cells that overexpress PPM1D.[13] The cytotoxicity of CCT007093 is dependent on the activation of p38 kinase.[1] By inhibiting PPM1D, CCT007093 prevents the dephosphorylation and inactivation of p38, leading to a sustained pro-apoptotic signal in cancer cells.[1]
The crystal structure of the PPM1D catalytic domain reveals a binuclear metal center (typically Mg²⁺ or Mn²⁺) in the active site, which is crucial for its phosphatase activity.[15][16] While the precise binding mode of CCT007093 has not been fully elucidated, it is hypothesized to interact with key residues within or near the active site, thereby preventing substrate binding and catalysis. Another PPM1D inhibitor, GSK2830371, has been shown to bind to an allosteric site, suggesting that CCT007093 may also function through a similar mechanism.[19]
Caption: CCT007093-mediated inhibition of PPM1D and downstream effects.
In Vivo Efficacy and Future Directions
In vivo studies have demonstrated the therapeutic potential of CCT007093. For instance, it has been shown to enhance liver regeneration and increase the survival rate of mice following major hepatectomy.[14][20] This suggests that beyond its anticancer properties, this compound may have applications in regenerative medicine.
The thiophene-containing chalcone scaffold represents a versatile platform for the development of new therapeutic agents.[2][3][4] Further research into the structure-activity relationship (SAR) of Cyclopentanone, 2,5-bis(2-thienylmethylene)- derivatives could lead to the discovery of even more potent and selective PPM1D inhibitors with improved pharmacokinetic properties.
Conclusion
Cyclopentanone, 2,5-bis(2-thienylmethylene)- is a readily synthesizable compound with a well-defined physicochemical profile and significant biological activity. Its ability to selectively inhibit PPM1D and induce apoptosis in cancer cells makes it a compelling candidate for further investigation in oncology. The insights provided in this technical guide are intended to empower researchers to explore the full potential of this promising molecule and its derivatives in the ongoing quest for novel and effective therapies.
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